3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid
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Overview
Description
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid is an organic compound that features a furan ring substituted with a bromine atom at the 5-position and a carboxylic acid group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the bromination of furan to obtain 5-bromofuran, followed by a series of reactions to introduce the prop-2-enoic acid moiety. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the furan ring play crucial roles in the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 5-bromofuran-2-carboxylic acid
- 4,5-dibromofuran-2-carboxylic acid
- 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol
Uniqueness
3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid is unique due to its specific structural features, such as the presence of both a bromine-substituted furan ring and a prop-2-enoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H7BrO3 |
---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11)/b5-4+ |
InChI Key |
ZGINPILGQVOXTL-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(O1)Br)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=C(O1)Br)C(=O)O |
Origin of Product |
United States |
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